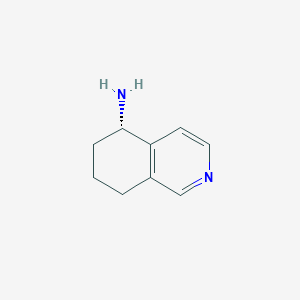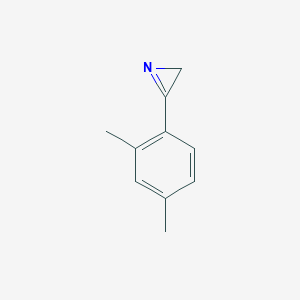
3-(2,4-Dimethylphenyl)-2H-azirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dimethylphenyl)-2H-azirene: is an organic compound characterized by the presence of an azirene ring attached to a 2,4-dimethylphenyl group. Azirenes are three-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity to the compound. The 2,4-dimethylphenyl group adds further complexity and potential for diverse chemical interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethylphenyl)-2H-azirene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,4-dimethylphenylamine with a suitable electrophile, such as a halogenated compound, followed by cyclization to form the azirene ring. The reaction conditions often require the use of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2,4-Dimethylphenyl)-2H-azirene undergoes various chemical reactions, including:
Oxidation: The azirene ring can be oxidized to form aziridine oxides or other oxidized derivatives.
Reduction: Reduction reactions can open the azirene ring, leading to the formation of amines or other reduced products.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products:
Oxidation: Aziridine oxides or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: 3-(2,4-Dimethylphenyl)-2H-azirene is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its strained ring structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds.
Biology: In biological research, azirenes are studied for their potential as bioactive molecules. The unique reactivity of the azirene ring allows for the exploration of new biochemical pathways and interactions.
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Its unique structure may impart specific biological activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers, coatings, and other advanced materials with tailored properties.
Mécanisme D'action
The mechanism of action of 3-(2,4-Dimethylphenyl)-2H-azirene involves its interaction with molecular targets through its strained azirene ring. The ring strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The azirene ring can interact with nucleophiles, electrophiles, and radicals, leading to the formation of new chemical bonds and the modification of existing structures.
Molecular Targets and Pathways: The specific molecular targets and pathways involved depend on the context of the compound’s use. In biological systems, the azirene ring may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. In chemical synthesis, the reactivity of the azirene ring enables the formation of complex molecular architectures.
Comparaison Avec Des Composés Similaires
Aziridine: A three-membered nitrogen-containing ring similar to azirene but with different reactivity due to the absence of double bonds.
Epoxide: A three-membered oxygen-containing ring with similar ring strain but different chemical properties.
Cyclopropane: A three-membered carbon ring with similar ring strain but lacking heteroatoms.
Uniqueness: 3-(2,4-Dimethylphenyl)-2H-azirene is unique due to the presence of both the azirene ring and the 2,4-dimethylphenyl group. This combination imparts specific reactivity and potential for diverse chemical interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
88089-31-0 |
|---|---|
Formule moléculaire |
C10H11N |
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
3-(2,4-dimethylphenyl)-2H-azirine |
InChI |
InChI=1S/C10H11N/c1-7-3-4-9(8(2)5-7)10-6-11-10/h3-5H,6H2,1-2H3 |
Clé InChI |
ILQSNBWTLKLIPL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2=NC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


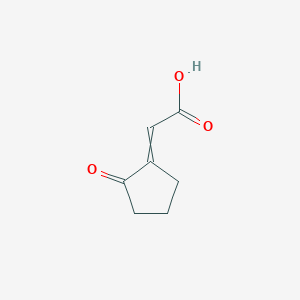

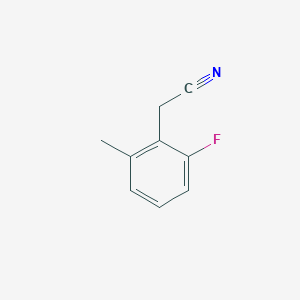
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B11923275.png)
![(NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11923283.png)

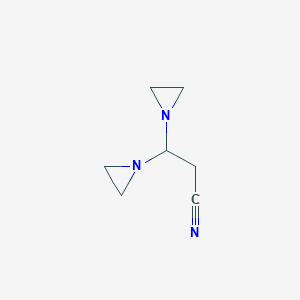


![5-Ethynylpyrazolo[1,5-a]pyrimidine](/img/structure/B11923324.png)

![(S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11923339.png)

